2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide
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Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole precursor, followed by bromination and subsequent acylation to introduce the acetamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom may also play a role in modulating the compound’s reactivity and stability. Detailed studies on its binding interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
- 4-Bromo-2-difluoromethyl-1-fluorobenzene
- 3-Bromo-5-fluoro-2,4-dimethylaniline
Uniqueness
Compared to similar compounds, 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE stands out due to its specific substitution pattern on the pyrazole ring and the presence of the acetamide group.
Properties
Molecular Formula |
C13H20BrF2N3O |
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Molecular Weight |
352.22 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H20BrF2N3O/c1-7-10(14)11(12(15)16)18-19(7)6-9(20)17-8(2)13(3,4)5/h8,12H,6H2,1-5H3,(H,17,20) |
InChI Key |
BOKMDDPXEKRUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C(C)(C)C)C(F)F)Br |
Origin of Product |
United States |
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